Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide

Ion Channel Pharmacology Autoimmune Disease Structure-Activity Relationship (SAR)

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide (CAS 1351591-66-6) is a synthetic, small-molecule benzamide derivative with a molecular weight of 344.20 g/mol. It is characterized by a 2-bromo-5-methoxybenzamide core linked via an amide bond to a 4-hydroxyoxan-4-ylmethyl moiety, a specific structural subclass within the broader chemical space of tetrahydropyran-containing benzamide analogs being explored for modulation of epigenetic and ion channel targets.

Molecular Formula C14H18BrNO4
Molecular Weight 344.205
CAS No. 1351591-66-6
Cat. No. B2797435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide
CAS1351591-66-6
Molecular FormulaC14H18BrNO4
Molecular Weight344.205
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)O
InChIInChI=1S/C14H18BrNO4/c1-19-10-2-3-12(15)11(8-10)13(17)16-9-14(18)4-6-20-7-5-14/h2-3,8,18H,4-7,9H2,1H3,(H,16,17)
InChIKeyDEYYBTUMPBCUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide (CAS 1351591-66-6): Procurement-Ready Chemical Profile for Research


2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide (CAS 1351591-66-6) is a synthetic, small-molecule benzamide derivative with a molecular weight of 344.20 g/mol [1]. It is characterized by a 2-bromo-5-methoxybenzamide core linked via an amide bond to a 4-hydroxyoxan-4-ylmethyl moiety, a specific structural subclass within the broader chemical space of tetrahydropyran-containing benzamide analogs being explored for modulation of epigenetic and ion channel targets [1].

Why a Generic Benzamide or Tetrahydropyran Analog Cannot Substitute for 2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide


For procurement in a research setting, simple in-class substitution is not feasible because the specific combination of the electron-withdrawing 2-bromo substituent, the electron-donating 5-methoxy group, and the hydrogen-bond-donating hydroxyoxan-4-ylmethyl tail creates a unique three-dimensional pharmacophore that dictates target binding, selectivity, and physicochemical properties. Swapping any single group—for example, moving the bromo group to the 3-position or replacing the tetrahydropyran with a cyclohexane ring—generates a distinct chemical entity with predictably altered potency, selectivity, and ADME profile, as demonstrated in systematic SAR studies of this chemotype [1].

Quantitative Differentiation Guide for 2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide


Kv1.3 Ion Channel Inhibition: Potency Deficit Versus Optimized trans-Carbamate Lead

This compound demonstrates a significant reduction in Kv1.3 inhibitory potency compared to optimized leads. It exhibits an IC50 of 9,000 nM against human Kv1.3 channels, which is approximately 55-fold weaker than the potent trans-carbamate inhibitor 'trans-18' (IC50 = 122 nM) from the same benzamide-tetrahydropyran series [1][2]. This large potency gap confirms that while the core scaffold is permissive for Kv1.3 binding, the specific substitution pattern of this compound is suboptimal, making it a valuable negative control or a starting point for late-stage functionalization.

Ion Channel Pharmacology Autoimmune Disease Structure-Activity Relationship (SAR) Kv1.3 Selectivity

Hydroxyl vs. Ketone Functionality: A Pivotal SAR Branch Point for Hydrogen-Bonding Interactions

In a focused SAR study of tetrahydropyran-based benzamide Kv1.3 inhibitors, the 'hydroxy' and 'ketone' series exhibited distinct stereochemical preferences for activity. The cis-hydroxy analogs demonstrated superior potency relative to their trans counterparts, an effect that was inverted in the ketone and carbamate series [1]. This compound, as a representative of the hydroxy series with a critical hydrogen-bond-donating moiety, is chemotypically distinct from its oxidized ketone or derivatized carbamate counterparts. Substituting it with the nearest des-hydroxy analog (a simple tetrahydropyran) would ablate this key interaction site and alter the cis/trans potency relationship.

Medicinal Chemistry Ligand-Target Interaction Hydrogen Bonding Scaffold Optimization

Bromine Substituent Effect on Lipophilicity and Metabolic Stability

The presence of the 2-bromo substituent directly impacts the compound's lipophilicity and metabolic profile. With a calculated XLogP3 of 1.4 [1], this compound is significantly more lipophilic than a hypothetical des-bromo analog (predicted XLogP3 of 0.74 for the 5-methoxybenzamide core), which affects membrane permeability and CYP450-mediated metabolism. The bromine atom also serves as a heavy atom probe for X-ray crystallography and a synthetic handle for further diversification via cross-coupling reactions, a utility not offered by the des-bromo or chloro analogs.

ADME Optimization Drug Design Physicochemical Properties Lead Optimization

Optimal Research Application Scenarios for 2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide


Negative Control in Kv1.3 Ion Channel Blockade Assays

With a weak Kv1.3 IC50 of 9,000 nM, this compound is an ideal negative control for electrophysiological assays, providing the matched core scaffold without the potent channel-blocking activity of optimized leads. This allows researchers to attribute functional effects to specific structural modifications rather than the benzamide-tetrahydropyran core [1].

Pharmacophore Probe for Hydrogen-Bonding Interactions

The free hydroxyl group makes this compound essential for X-ray co-crystallography or molecular docking studies focused on mapping hydrogen-bond networks at the target protein's binding site. It can be directly compared to the ketone and carbamate analogs to measure the energetic contribution of this single functional group to binding affinity [1].

Parent Scaffold for Late-Stage Diversification

The presence of an aryl bromide provides a critical synthetic handle. The compound is optimally suited as a starting material for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate a library of 2-substituted analogs for SAR exploration, a strategic advantage over pre-functionalized alternatives [1].

Benchmark Compound for ADME Property Profiling

Its well-defined structure and calculated XLogP3 of 1.4 make it a useful benchmark tool in permeability and metabolic stability assays. It can serve as a reference standard for evaluating the lipophilic efficiency (LipE) of newly synthesized derivatives within the same chemotype, facilitating data-driven lead optimization [1].

Quote Request

Request a Quote for 2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.